molecular formula C6H8N2O4 B13947377 Butanedioic acid, diazo-, dimethyl ester CAS No. 55514-36-8

Butanedioic acid, diazo-, dimethyl ester

Cat. No.: B13947377
CAS No.: 55514-36-8
M. Wt: 172.14 g/mol
InChI Key: PHASMEMUYYLXCW-UHFFFAOYSA-N
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Description

Butanedioic acid, diazo-, dimethyl ester is an organic compound with the molecular formula C6H8N2O4 It is a derivative of butanedioic acid, where two hydrogen atoms are replaced by a diazo group and two ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanedioic acid, diazo-, dimethyl ester typically involves the reaction of butanedioic acid with diazomethane in the presence of a catalyst. The reaction conditions often require low temperatures and an inert atmosphere to prevent the decomposition of diazomethane, which is highly reactive and potentially explosive.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful handling of diazomethane and the use of specialized equipment to ensure safety and efficiency. The reaction is typically carried out in a continuous flow reactor to maintain consistent reaction conditions and high yield.

Chemical Reactions Analysis

Types of Reactions

Butanedioic acid, diazo-, dimethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form butanedioic acid derivatives.

    Reduction: Reduction reactions can convert the diazo group into an amine group.

    Substitution: The diazo group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Substitution reactions often require nucleophiles like amines or alcohols and are carried out under acidic or basic conditions.

Major Products Formed

    Oxidation: Butanedioic acid derivatives.

    Reduction: Butanedioic acid, dimethyl ester with an amine group.

    Substitution: Various substituted butanedioic acid, dimethyl ester derivatives.

Scientific Research Applications

Butanedioic acid, diazo-, dimethyl ester has several applications in scientific research:

    Biology: Studied for its potential use in modifying biological molecules and probing enzyme mechanisms.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of butanedioic acid, diazo-, dimethyl ester involves the reactivity of the diazo group. The diazo group can participate in various chemical reactions, such as cycloadditions and insertions, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the conditions under which it is carried out.

Comparison with Similar Compounds

Similar Compounds

    Butanedioic acid, dimethyl ester: Lacks the diazo group and has different reactivity.

    Butanedioic acid, methylene-, dimethyl ester: Contains a methylene group instead of a diazo group.

    Butanedioic acid, (dimethoxyphosphinyl)-, dimethyl ester: Contains a dimethoxyphosphinyl group.

Uniqueness

Butanedioic acid, diazo-, dimethyl ester is unique due to the presence of the diazo group, which imparts distinct reactivity and potential applications in various fields. The diazo group allows for unique chemical transformations that are not possible with other similar compounds.

Properties

CAS No.

55514-36-8

Molecular Formula

C6H8N2O4

Molecular Weight

172.14 g/mol

IUPAC Name

dimethyl 2-diazobutanedioate

InChI

InChI=1S/C6H8N2O4/c1-11-5(9)3-4(8-7)6(10)12-2/h3H2,1-2H3

InChI Key

PHASMEMUYYLXCW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(=[N+]=[N-])C(=O)OC

Origin of Product

United States

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